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Compound of Interest

Compound Name:
1-(2-Methoxy-5-

methylphenyl)ethanamine

CAS No.: 104338-22-9

Cat. No.: B011265

Get Quote

A Strategic Chiral Auxiliary and Pharmacophore
Intermediate[1]
Executive Summary
(1R)-1-(2-Methoxy-5-methylphenyl)ethanamine (CAS: 1212344-16-5) is a high-purity chiral

benzylic amine.[1] Structurally derived from

-methylbenzylamine, this compound features a specific 2-methoxy-5-methyl substitution pattern
on the phenyl ring.[1] This electron-rich substitution alters the basicity and lipophilicity
compared to the unsubstituted parent, making it a superior chiral resolving agent for specific
acidic racemates and a critical pharmacophore in the synthesis of CNS-active agents and
kinase inhibitors.

This guide details the enantioselective synthesis, rigorous characterization, and handling

protocols required for pharmaceutical R&D.

Chemical Identity & Stereochemistry[1]
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Property Specification

IUPAC Name (1R)-1-(2-Methoxy-5-methylphenyl)ethanamine

Common Name
(R)-2-Methoxy-5-methyl-

-methylbenzylamine

CAS Number
1212344-16-5 (R-isomer); 104338-22-9

(Racemate)

Molecular Formula

C

H

NO

Molecular Weight 165.23 g/mol

Chirality (1R)-Configuration (Benzylic carbon)

Physical State
Colorless to pale yellow oil (free base); White

solid (HCl salt)

Stereochemical Significance
The (1R)-configuration is critical.[1] In drug development, the spatial arrangement of the amino

group dictates binding affinity to receptors (e.g., GPCRs) and the efficiency of diastereomeric

salt formation during chiral resolution processes. The electron-donating methoxy group at the

ortho position creates a steric and electronic environment distinct from standard

phenylalkylamines, often enhancing enantiomeric discrimination.

Synthetic Pathways
To achieve high enantiomeric excess (ee > 99%), two primary routes are recommended:

Biocatalytic Transamination (Green Route) and Classical Resolution (Scalable Chemical

Route).

Route A: Biocatalytic Asymmetric Transamination
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This method is preferred for high-value, kilogram-scale synthesis due to its 100% theoretical

yield and elimination of heavy metals.[1]

Substrate: 2-Methoxy-5-methylacetophenone[1]

Reagent: Isopropylamine (Amine Donor)[2]

Catalyst: (R)-Selective Amine Transaminase (ATA-R)[1]

Cofactor: Pyridoxal-5'-phosphate (PLP)[1]

Protocol:

Reaction Mix: Dissolve 2-methoxy-5-methylacetophenone (50 mM) in phosphate buffer (pH

7.5) containing PLP (1 mM) and Isopropylamine (1 M).

Enzyme Addition: Add (R)-selective ATA (e.g., from Aspergillus variants engineered for bulky

substrates).

Incubation: Stir at 30°C for 24-48 hours. The equilibrium is shifted by removing the volatile

coproduct (acetone).

Workup: Basify to pH 12 with NaOH, extract with MTBE, and concentrate.

Purification: Distillation or salt formation (HCl) to isolate the amine.

Route B: Classical Resolution of Racemate
Ideal for labs without access to specific enzymes.

Racemate Synthesis: Reductive amination of 2-methoxy-5-methylacetophenone using NH

OAc and NaBH

CN in methanol.

Resolution:

Dissolve racemic amine in ethanol.[1]
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Add 0.5 equivalents of N-Acetyl-L-Leucine or (S)-Mandelic Acid.[1]

Heat to reflux and cool slowly to crystallize the diastereomeric salt.

Recrystallize until constant melting point and optical rotation are achieved.[1]

Liberate the free base using 1M NaOH.

Synthesis Workflow Diagram
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Figure 1: Comparison of Biocatalytic (Route A) and Classical Resolution (Route B) pathways.

Analytical Characterization & Validation
To ensure the integrity of the (1R)-enantiomer, a self-validating analytical suite is required.

Chiral HPLC Method[5]
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.[1]

Detection: UV @ 254 nm.[1]

Expected Result: The (1R) isomer typically elutes after the (1S) isomer on OD-H columns

(verify with racemate standard). Target ee% > 98.5%.

NMR Spectroscopy (400 MHz, CDCl )
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7.15 (d, 1H): Aromatic proton (C6).

6.70-6.80 (m, 2H): Aromatic protons (C3, C4).

4.35 (q, 1H): Benzylic CH (Chiral center).

3.80 (s, 3H): Methoxy group (-OCH

).

2.25 (s, 3H): Aryl-Methyl group (-CH

).

1.35 (d, 3H): Methyl doublet of the ethyl chain.

Optical Rotation
: Positive (+) value (typically

to

in Methanol, c=1). Note: Exact value depends on concentration and solvent; establish an
internal reference standard.

Applications in Drug Development
Chiral Resolving Agent
Due to the electron-rich nature of the 2-methoxy-5-methyl phenyl ring, this amine forms

diastereomeric salts with distinct solubility profiles compared to unsubstituted phenethylamine.

[1] It is particularly effective for resolving:

Chiral Carboxylic Acids: (e.g., Naproxen analogs, Ibuprofen derivatives).

Chiral Phosphoric Acids: Used in asymmetric organocatalysis.[1]

API Intermediate (Pharmacophore)
The "2-methoxy-5-methyl" motif is a privileged scaffold in medicinal chemistry, often improving

metabolic stability (blocking the para-position) and receptor selectivity.
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Kinase Inhibitors: Used as a hinge-binding motif in novel tyrosine kinase inhibitors.[1]

GPCR Ligands: The amine serves as a precursor for antagonists targeting adrenergic or

serotonergic receptors, where the (R)-configuration is often essential for binding pocket fit.

Handling & Stability
Storage: Store under nitrogen at 2-8°C. The free base absorbs CO

from the air to form carbamates; storage as the Hydrochloride (HCl) salt is recommended for
long-term stability.[1]

Safety: Irritant.[1] Wear gloves and safety glasses.[1] Avoid inhalation of vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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